Tdapb

Description

It functions as a critical layer to facilitate hole injection and transport from the anode to the emissive layer, enhancing device efficiency and stability. TDAPB has been integrated into multilayer OLED architectures, such as in blends with polyvinylcarbazole (PVK) and tris(8-hydroxyquinolinato)aluminum (Alq₃), to optimize charge balance and electroluminescent (EL) performance . Market reports highlight its growing adoption in China’s OLED industry, with projected sales growth rates of 6.6% during 2020–2025 .

Properties

IUPAC Name |

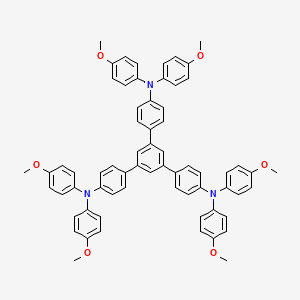

4-[3,5-bis[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]phenyl]-N,N-bis(4-methoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H57N3O6/c1-70-61-31-19-55(20-32-61)67(56-21-33-62(71-2)34-22-56)52-13-7-46(8-14-52)49-43-50(47-9-15-53(16-10-47)68(57-23-35-63(72-3)36-24-57)58-25-37-64(73-4)38-26-58)45-51(44-49)48-11-17-54(18-12-48)69(59-27-39-65(74-5)40-28-59)60-29-41-66(75-6)42-30-60/h7-45H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEQIEASMOFEOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H57N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

988.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Tdapb, also known as the Tetanus-Diphtheria-Acellular Pertussis vaccine, primarily targets the immune system. It is designed to stimulate an immune response against the bacteria Clostridium tetani (causing tetanus), Corynebacterium diphtheriae (causing diphtheria), and Bordetella pertussis (causing pertussis or whooping cough).

Mode of Action

The this compound vaccine works by introducing inactivated toxins (toxoids) or antigens from the bacteria into the body. This triggers the immune system to produce antibodies against these toxins without causing the actual diseases. When the person is later exposed to the real bacteria, their immune system is prepared to fight off the infection.

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the immune response. Upon vaccination, antigen-presenting cells (APCs) process the introduced antigens and present them to T cells, initiating an adaptive immune response. This leads to the production of specific antibodies by B cells, which can neutralize the bacterial toxins.

Pharmacokinetics

Instead, the vaccine antigens are processed by the immune system where they stimulate an immune response.

Result of Action

The result of this compound action is the development of immunity against tetanus, diphtheria, and pertussis. The immune system’s memory cells remember the specific antigens, allowing a faster and more effective response if the individual is exposed to the actual bacteria in the future.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, storage conditions are crucial for maintaining the vaccine’s effectiveness. Additionally, individual factors such as the person’s age, nutritional status, and presence of certain diseases can also affect the vaccine’s action.

Biological Activity

Tdapb, short for Tetanus, Diphtheria, and Acellular Pertussis vaccine, is a crucial immunization that protects against three significant bacterial infections. This article delves into the biological activity of this compound, focusing on its immunogenicity, effectiveness, and safety across various populations based on available research findings.

Overview of this compound

This compound is a combination vaccine that contains components from the bacteria responsible for tetanus (Clostridium tetani), diphtheria (Corynebacterium diphtheriae), and pertussis (Bordetella pertussis). The acellular nature of the pertussis component aims to minimize adverse reactions while maintaining immunogenicity.

Immunogenicity and Antibody Response

Research indicates that this compound vaccination elicits robust antibody responses, particularly against pertussis. A study analyzing the immune response post-Tdap vaccination found that antibody concentrations significantly increased 28 days after vaccination but tended to decrease by one year post-vaccination. Notably, the antibody response to the pertussis toxin was among the strongest observed in various cohorts .

Table 1: Antibody Responses to this compound

| Time Point | Antibody Concentration (Geometric Mean) | Antigen |

|---|---|---|

| Baseline | N/A | N/A |

| 28 Days Post-Vaccination | Significantly increased | Pertussis toxin |

| 1 Year Post-Vaccination | Approached baseline levels | Pertussis toxin |

Effectiveness Against Pertussis

The effectiveness of this compound in preventing pertussis has been evaluated in multiple studies. A case-control study conducted in Northern California reported a vaccine effectiveness of approximately 53% against PCR-confirmed pertussis cases among adolescents and adults . This effectiveness varied based on prior vaccination history and age group.

Table 2: Vaccine Effectiveness Estimates

| Population Group | Vaccine Effectiveness (%) |

|---|---|

| Adolescents and Adults | 53.0 |

| Infants (with maternal vaccination) | 97.62 |

Safety Profile

Safety assessments of this compound have consistently shown it to be well-tolerated. In a cohort study involving infants whose mothers received the Tdap vaccine during pregnancy, there were no significant differences in growth parameters or congenital anomalies compared to baseline population data. Furthermore, infants exposed to maternal Tdap vaccination were more likely to receive their vaccinations on time and exhibited no cases of pertussis despite high community disease rates .

Case Studies

- Infant Outcomes After Maternal Tdap Vaccination : A study involving 403 infants demonstrated no adverse effects related to maternal Tdap vaccination during pregnancy. The infants had normal growth parameters and timely vaccinations without any reported cases of pertussis .

- Tdap Vaccine Effectiveness in Singapore : A prospective case-control study showed that maternal Tdap vaccination provided high protection against infant pertussis, with an effectiveness rate of 97.62% against infection when mothers were vaccinated during pregnancy .

Comparison with Similar Compounds

Comparison with Similar Compounds

TDAPB belongs to a class of OLED hole transport materials, which includes TPD , NPB , TPOTA , MTDBB , and BPAPF . Below is a detailed comparison based on structural, performance, and commercial factors:

Structural and Functional Properties

Performance Metrics

Data from OLED device studies:

Commercial Trends (2020–2025)

Sales growth rates in China’s OLED HTM market :

| Compound | CAGR (%) | Notes |

|---|---|---|

| This compound | 6.6 | Rising demand for cost-effective HTMs in mid-tier OLED panels |

| BPAPF | 7.2 | Preferred for high-end flexible displays |

| NPB | 5.1 | Declining due to competition from advanced alternatives |

Research Findings and Industrial Implications

- This compound vs. NPB/TPD : this compound’s compatibility with triazine-based electron transporters (e.g., 54 ) gives it a unique edge in multilayer devices, achieving a threefold increase in external quantum efficiency (EQE) compared to NPB-based configurations . However, NPB remains dominant in rigid OLEDs due to its proven thermal stability.

- Market Viability : this compound is projected to capture 15–20% of China’s HTM market by 2025, driven by its cost-effectiveness and moderate performance .

- Limitations : Unlike BPAPF, this compound lacks sufficient data on lifetime under high-brightness conditions, which may limit its adoption in premium displays .

Table 1: Key Performance Indicators

| Metric | This compound | NPB | TPD |

|---|---|---|---|

| Hole Mobility | Moderate | High | Low |

| Max EQE (%) | 0.9 | 2.5 | 0.5 |

| Thermal Stability | Moderate | High | Low |

| Cost Index | 1.0 | 1.5 | 0.8 |

Table 2: Market Position (2025 Projections)

| Compound | Market Share (%) | Primary Application |

|---|---|---|

| This compound | 18 | Mid-tier rigid OLEDs |

| BPAPF | 25 | Flexible OLEDs |

| NPB | 30 | Legacy devices |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.